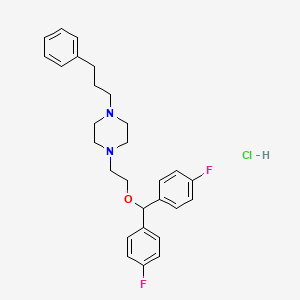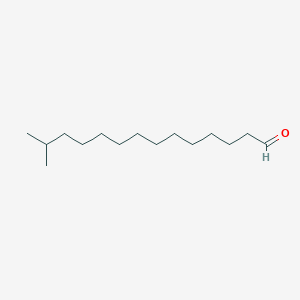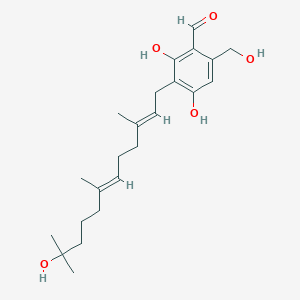
Parvisporin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parvisporin is a natural product found in Stachybotrys parvispora with data available.
Aplicaciones Científicas De Investigación
Neuritogenic Properties
Parvisporin, along with Stachybotrin C, has been identified as a neuritogenic compound. Derived from the culture broth of Stachybotrys parvispora F4708, Parvisporin demonstrated weak neuritogenic activity, which pertains to the growth and development of neuronal processes in nerve cells. This was observed in studies involving PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla (Nozawa et al., 1997).
Chemical Structure
The chemical structure of Parvisporin has been elucidated through spectroscopic analyses and chemical derivatization. Parvisporin is characterized by a hydroxyl farnesyl phenol structure. Understanding its structure is crucial for grasping its biological functions and potential applications in scientific research (Nozawa et al., 1997).
Application in Microbiological Studies
Parvisporin has been referenced in studies beyond its primary neuritogenic properties. For instance, it appears in research related to the prevalence of mastitis pathogens and their resistance to antimicrobial agents in dairy cows, and in studies examining the prevalence and molecular characterization of bovine Cryptosporidium. While Parvisporin is not the primary focus of these studies, its presence in the research literature indicates a broader relevance in microbiological and veterinary research contexts, such as in the study of microbial cultures or as a reference compound (Tenhagen et al., 2006); (Keshavarz et al., 2009).
Propiedades
Nombre del producto |
Parvisporin |
|---|---|
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-(hydroxymethyl)-3-[(2E,6E)-11-hydroxy-3,7,11-trimethyldodeca-2,6-dienyl]benzaldehyde |
InChI |
InChI=1S/C23H34O5/c1-16(9-6-12-23(3,4)28)7-5-8-17(2)10-11-19-21(26)13-18(14-24)20(15-25)22(19)27/h7,10,13,15,24,26-28H,5-6,8-9,11-12,14H2,1-4H3/b16-7+,17-10+ |
Clave InChI |
IOIZASRPFAFSMJ-CHGLLVKUSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/CC1=C(C=C(C(=C1O)C=O)CO)O)/C)/CCCC(C)(C)O |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C=O)CO)O)C)CCCC(C)(C)O |
Sinónimos |
parvisporin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





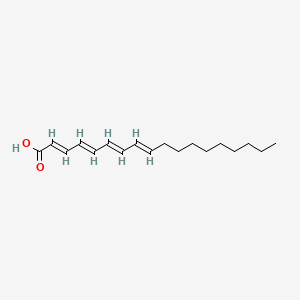
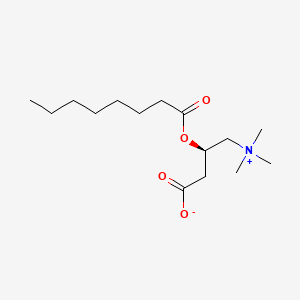
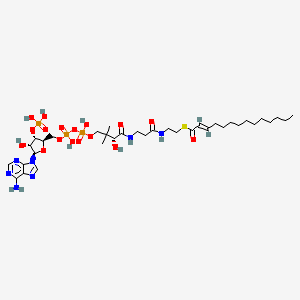
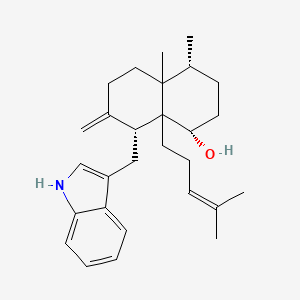


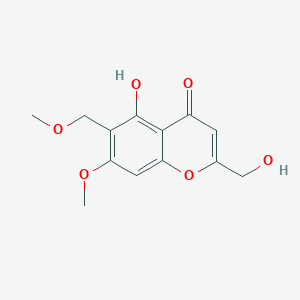
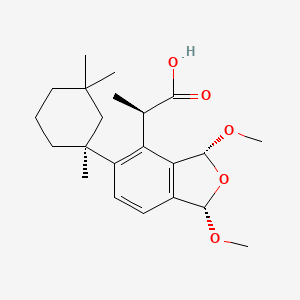
![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)

